(2Z)-7-{[bis(2-methylpropyl)amino]methyl}-6-hydroxy-2-(2,4,5-trimethoxybenzylidene)-1-benzofuran-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (2Z)-7-{[bis(2-methylpropyl)amino]methyl}-6-hydroxy-2-(2,4,5-trimethoxybenzylidene)-1-benzofuran-3(2H)-one is a complex organic molecule with potential applications in various scientific fields. This compound features a benzofuran core, which is a fused ring system containing both benzene and furan rings. The presence of multiple functional groups, including hydroxyl, amino, and methoxy groups, makes this compound a versatile candidate for chemical reactions and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-7-{[bis(2-methylpropyl)amino]methyl}-6-hydroxy-2-(2,4,5-trimethoxybenzylidene)-1-benzofuran-3(2H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde under acidic conditions.
Introduction of the Hydroxyl Group: The hydroxyl group at position 6 can be introduced via selective hydroxylation using reagents such as hydrogen peroxide or osmium tetroxide.
Attachment of the Amino Group: The bis(2-methylpropyl)amino group can be introduced through a nucleophilic substitution reaction using a suitable amine and a halogenated precursor.
Formation of the Benzylidene Group: The benzylidene group can be formed through a condensation reaction between the benzofuran derivative and 2,4,5-trimethoxybenzaldehyde under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
(2Z)-7-{[bis(2-methylpropyl)amino]methyl}-6-hydroxy-2-(2,4,5-trimethoxybenzylidene)-1-benzofuran-3(2H)-one: undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The benzylidene group can be reduced to a benzyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of a benzyl derivative.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
(2Z)-7-{[bis(2-methylpropyl)amino]methyl}-6-hydroxy-2-(2,4,5-trimethoxybenzylidene)-1-benzofuran-3(2H)-one: has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its functional groups and stability.
Mechanism of Action
The mechanism of action of (2Z)-7-{[bis(2-methylpropyl)amino]methyl}-6-hydroxy-2-(2,4,5-trimethoxybenzylidene)-1-benzofuran-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydroxyl and amino groups can form hydrogen bonds with active sites, while the benzylidene group can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: A diester of malonic acid used in organic synthesis.
2,4,6-Trinitrobenzene derivatives: Compounds with nitro groups that undergo substitution reactions.
Fluoxetine related compounds: Molecules with similar structural features used in pharmaceuticals.
Uniqueness
- The presence of multiple functional groups in (2Z)-7-{[bis(2-methylpropyl)amino]methyl}-6-hydroxy-2-(2,4,5-trimethoxybenzylidene)-1-benzofuran-3(2H)-one allows for diverse chemical reactivity and biological activity.
- The benzofuran core provides a rigid and planar structure, enhancing its ability to interact with biological targets.
This compound’s unique combination of functional groups and structural features makes it a valuable candidate for further research and development in various scientific fields.
Properties
Molecular Formula |
C27H35NO6 |
---|---|
Molecular Weight |
469.6 g/mol |
IUPAC Name |
(2Z)-7-[[bis(2-methylpropyl)amino]methyl]-6-hydroxy-2-[(2,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-3-one |
InChI |
InChI=1S/C27H35NO6/c1-16(2)13-28(14-17(3)4)15-20-21(29)9-8-19-26(30)25(34-27(19)20)11-18-10-23(32-6)24(33-7)12-22(18)31-5/h8-12,16-17,29H,13-15H2,1-7H3/b25-11- |
InChI Key |
LNSOOXPZUHBNPH-GATIEOLUSA-N |
Isomeric SMILES |
CC(C)CN(CC1=C(C=CC2=C1O/C(=C\C3=CC(=C(C=C3OC)OC)OC)/C2=O)O)CC(C)C |
Canonical SMILES |
CC(C)CN(CC1=C(C=CC2=C1OC(=CC3=CC(=C(C=C3OC)OC)OC)C2=O)O)CC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.